Methyl 2-fluoro-4-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate
Overview
Description
Methyl 2-fluoro-4-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate is an organic compound with the molecular formula C17H15FO4 and a molecular weight of 302.30 g/mol . This compound is used primarily for research purposes and is known for its unique structural properties, which include a fluorine atom and a methoxy group attached to a benzoate ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate typically involves multiple steps, including acylation, amination, and fluorination reactions . The starting materials are chosen based on their reactivity and compatibility with the desired functional groups. Common reagents used in these reactions include acyl chlorides, amines, and fluorinating agents .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling reactive intermediates and final products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Methyl 2-fluoro-4-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for Methyl 2-fluoro-4-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl 2-fluoro-4-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c1-21-16(19)9-11-4-3-5-12(8-11)13-6-7-14(15(18)10-13)17(20)22-2/h3-8,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSSEGZPZWRIHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401141667 | |
Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-fluoro-4′-(methoxycarbonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401141667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820711-15-6 | |
Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-fluoro-4′-(methoxycarbonyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-fluoro-4′-(methoxycarbonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401141667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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